molecular formula C12H15N5O2 B14478697 Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- CAS No. 65873-57-6

Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)-

Cat. No.: B14478697
CAS No.: 65873-57-6
M. Wt: 261.28 g/mol
InChI Key: IEACCMAATFZFEH-UHFFFAOYSA-N
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Description

Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is a compound that belongs to the class of organic compounds known as aminopyrimidines and derivatives. These are organic compounds containing an amino group attached to a pyrimidine ring. Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The compound reacts with various reagents under specific conditions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anti-tubercular and anti-malarial agent.

Mechanism of Action

The mechanism of action of Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the folate metabolic pathway. By inhibiting DHFR, the compound disrupts the synthesis of purines, pyrimidines, and other essential biomolecules, leading to the death of the target organism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrimidine, 2,4-diamino-5-((2,6-dimethoxy-4-pyridyl)methyl)- is unique due to its specific side chains that enhance its selectivity and hydrophobicity, making it a promising lead compound for further optimization in drug development .

Properties

CAS No.

65873-57-6

Molecular Formula

C12H15N5O2

Molecular Weight

261.28 g/mol

IUPAC Name

5-[(2,6-dimethoxypyridin-4-yl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C12H15N5O2/c1-18-9-4-7(5-10(16-9)19-2)3-8-6-15-12(14)17-11(8)13/h4-6H,3H2,1-2H3,(H4,13,14,15,17)

InChI Key

IEACCMAATFZFEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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